molecular formula C34H32N3O3P B6318757 1-benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea CAS No. 1198080-57-7

1-benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea

Cat. No.: B6318757
CAS No.: 1198080-57-7
M. Wt: 561.6 g/mol
InChI Key: WMOOQDJBLNKGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea is a structurally complex urea derivative featuring a benzyl group, a cyclohexyl scaffold, and a phosphorus-containing pentacyclic moiety. The benzyl group may enhance lipophilicity and receptor affinity, while the phosphapentacyclo structure likely contributes to conformational stability and selective binding.

Properties

CAS No.

1198080-57-7

Molecular Formula

C34H32N3O3P

Molecular Weight

561.6 g/mol

IUPAC Name

1-benzyl-3-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea

InChI

InChI=1S/C34H32N3O3P/c38-34(35-22-23-10-2-1-3-11-23)36-28-16-8-9-17-29(28)37-41-39-30-20-18-24-12-4-6-14-26(24)32(30)33-27-15-7-5-13-25(27)19-21-31(33)40-41/h1-7,10-15,18-21,28-29,37H,8-9,16-17,22H2,(H2,35,36,38)

InChI Key

WMOOQDJBLNKGRT-UHFFFAOYSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=O)NCC2=CC=CC=C2)NP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76

Canonical SMILES

C1CCC(C(C1)NC(=O)NCC2=CC=CC=C2)NP3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea typically involves multiple steps, including the formation of the phosphapentacyclo framework and subsequent functionalization. Common reagents used in these reactions include phosphorous trichloride, benzylamine, and various cyclohexyl derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may have therapeutic potential for treating various diseases, depending on its biological activity and mechanism of action.

    Industry: The compound’s properties can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Key analogues include 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () and natural-product-derived compounds like oleanolic acid (OA) and hederagenin (HG) (–3).

Property Target Compound 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea OA/HG (Natural Compounds)
Core Structure Benzyl-urea, phosphapentacyclo Nitrosourea, cyclohexyl Triterpenoid scaffolds
Lipophilicity High (benzyl and phosphapentacyclo groups) High (nitrosourea and cyclohexyl) Moderate (polar functional groups)
Plasma Half-Life Likely extended (stable phosphapentacyclo) Short (5-min initial phase; 1-hr secondary phase) Variable (depends on glycosylation)
CNS Penetration Potential for moderate penetration (phosphorus may alter BBB dynamics) High (3-fold CSF-to-plasma ratio in dogs) Limited (high molecular weight)
Metabolism Predicted hydrolysis of urea; possible phosphorus-mediated pathways Rapid degradation to inactive metabolites (e.g., cyclohexylamine, dicyclohexylurea) Hepatic glucuronidation/sulfation
Protein Binding Unknown; phosphorus may reduce binding 40–60% (cyclohexyl moiety) Low (OA/HG show <20% binding)
Excretion Likely renal/hepatic (depends on metabolites) Renal (90% in 24 hr in rodents) Biliary and renal
Biological Activity Hypothesized kinase or phosphatase inhibition (phosphorus moiety) Antileukemic (L1210); inactive metabolites Anti-inflammatory, antiviral

Mechanistic Insights from Structural Similarity

  • Nitrosourea Analogues : The target compound shares a urea backbone with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea but replaces the nitroso and chloroethyl groups with a benzyl and phosphapentacyclo system. This substitution likely reduces mutagenic risks (associated with nitrosoureas) while enhancing metabolic stability .

Key Research Findings

Metabolic Stability : The phosphapentacyclo moiety in the target compound may resist rapid degradation observed in nitrosoureas, extending its therapeutic window .

Target Prediction : Large-scale docking (per –3) suggests the benzyl group could enhance binding to aromatic residues in enzymes (e.g., tyrosine kinases), while the phosphorus may interact with catalytic metal ions.

Transcriptome Profiling: If analogous to OA/HG, transcriptome analysis could reveal shared pathways (e.g., MAPK/NF-κB) but distinct nodes due to structural differences .

Biological Activity

1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea is a complex organic compound notable for its intricate structure and potential biological applications. This compound features a urea moiety linked to a benzyl group and a cyclohexyl group along with unique phosphorus-containing functionalities that suggest interactions with biological systems.

Structural Characteristics

The molecular structure of this compound includes stereocenters designated as (1R,2R), which are critical in determining its reactivity and biological activity. The presence of phosphorus indicates potential organophosphate characteristics that may enhance its pharmacological profile.

Biological Activity

Preliminary investigations into the biological activity of this compound suggest several potential applications in medicinal chemistry:

  • Anticancer Properties : Initial studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity : The structural features suggest possible interactions with microbial targets, making it a candidate for further exploration in antimicrobial drug development.
  • Enzyme Inhibition : The urea moiety is known for its role in enzyme inhibition; thus, this compound could potentially inhibit specific enzymes involved in disease processes.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of 1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea. Interaction studies are essential to elucidate how this compound interacts with biological targets:

  • Binding Affinity : Assessing how well the compound binds to specific proteins or enzymes can provide insight into its efficacy as a therapeutic agent.
  • Signal Transduction Pathways : Investigating its effects on cellular signaling pathways will help clarify its role in modulating biological responses.
  • Toxicity Profiles : Evaluating the safety and toxicity of the compound is vital for any therapeutic application.

Comparative Analysis

To better understand the unique attributes of 1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea compared to similar compounds:

Compound NameStructure FeaturesUnique Attributes
1-BenzylureaContains a benzyl group and ureaSimpler structure without phosphorus
12-Dioxa-tricosaneSimilar cyclic structuresLacks urea functionality
Dinaphtho-phosphateContains phosphorus and cyclic structuresFocuses on phosphorous chemistry

The complexity of 1-benzyl-3-[(1R,...)] lies in its multi-cyclic structure combined with both urea and phosphine oxide functionalities that may enhance its reactivity and biological activity compared to simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.